

Application Note: 2-(Dimethylamino)propan-1-ol as a Chiral Base & Bifunctional Catalyst

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Compound of Interest

Compound Name: 2-(Dimethylamino)propan-1-ol

CAS No.: 15521-18-3

Cat. No.: B094322

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-Dimethylalaninol) in Asymmetric Synthesis

Executive Summary & Chemical Distinction[1]

2-(Dimethylamino)propan-1-ol (CAS: 55197-05-2 for the (R)-isomer), often referred to as

-Dimethylalaninol, is a high-value chiral amino alcohol derived from alanine. It functions primarily as a chiral Lewis base and ligand in asymmetric catalysis.

CRITICAL DISTINCTION ALERT: Researchers must distinguish this compound from its structural isomer, 1-(Dimethylamino)propan-2-ol (Dimepranol, CAS: 108-16-7).

- Target Molecule (

- Dimethylalaninol): Used in high-precision asymmetric synthesis (e.g., drug development).

- Isomer (Dimepranol): A commodity chemical used as a reactive catalyst in polyurethane foams.

- Impact: Substituting the commodity isomer will result in a complete loss of stereocontrol in chiral applications.

This guide focuses on the Target Molecule as a bifunctional base/ligand for enantioselective transformations.

Chemical Profile & Mechanism of Action[2][3][4] Physicochemical Properties[5]

- Structure: A primary alcohol with a tertiary amine on the chiral carbon.
- Basicity (pKa): Estimated ~9.2–9.5 (Conjugate acid). The inductive effect of the hydroxyl group slightly lowers the pKa compared to triethylamine (10.75), making it a milder base but an excellent buffer in organic media.
- Bifunctionality: The proximity of the hydroxyl group (-OH) and the tertiary amine (-NMe₃) allows for the formation of rigid 5-membered chelate rings with metal centers (Zn, Cu, Ti).

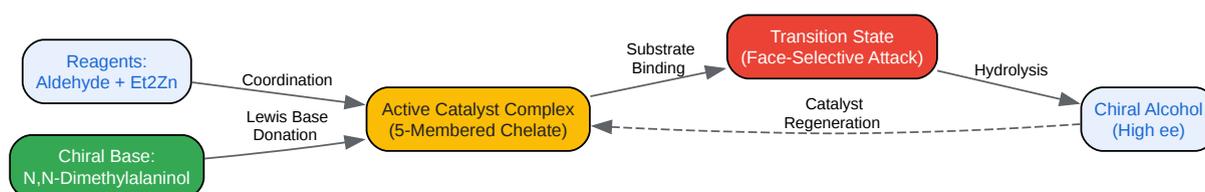
Mechanism: Bifunctional Activation

In asymmetric alkylation (e.g., diethylzinc addition), the molecule acts as a Chiral Lewis Base.

- Deprotonation/Coordination: The alcohol proton is removed (or coordinates), and the amine nitrogen donates its lone pair to the metal center.
- Template Formation: This forms a rigid chiral pocket around the metal.
- Nucleophile Direction: The rigid scaffold forces the incoming nucleophile to attack the substrate from a specific face (Re or Si), inducing high enantiomeric excess (ee).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by the chiral base.



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Caption: Figure 1. Catalytic cycle showing the bifunctional activation of diethylzinc by N,N-dimethylalaninol.

Application Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize (S)-1-phenylpropan-1-ol with high enantiomeric excess using (S)-2-(dimethylamino)propan-1-ol as a chiral ligand.

Reagents:

- Benzaldehyde (1.0 mmol, freshly distilled)
- Diethylzinc (
, 1.0 M in hexane, 2.0 mmol)
- (S)-2-(Dimethylamino)propan-1-ol (0.05 mmol, 5 mol%)
- Solvent: Anhydrous Toluene or Hexane (5 mL)

Step-by-Step Methodology:

- Catalyst Formation (In Situ):
 - Flame-dry a 10 mL Schlenk flask and purge with Argon.
 - Add (S)-2-(dimethylamino)propan-1-ol (5.2 mg, 0.05 mmol) and anhydrous toluene (2 mL).
 - Cool to 0°C.
 - Dropwise add
(2.0 mL, 2.0 mmol). Caution: Pyrophoric.

- Stir for 15 minutes at 0°C to form the Zinc-Aminoalkoxide complex.
- Substrate Addition:
 - Add benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.
 - The solution usually turns from clear to pale yellow.
- Reaction & Quench:
 - Allow the mixture to warm to Room Temperature (25°C) and stir for 12–18 hours.
 - Quench: Cool to 0°C and carefully add 1M HCl (2 mL). Vigorous gas evolution (ethane) will occur.
- Workup & Analysis:
 - Extract with diethyl ether (3 x 5 mL).
 - Wash combined organics with brine, dry over

, and concentrate.
 - Purification: Flash chromatography (Hexane/EtOAc 9:1).
 - Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Outcome:

- Yield: >90%
- ee: 85–95% (Depending on solvent purity and temperature).

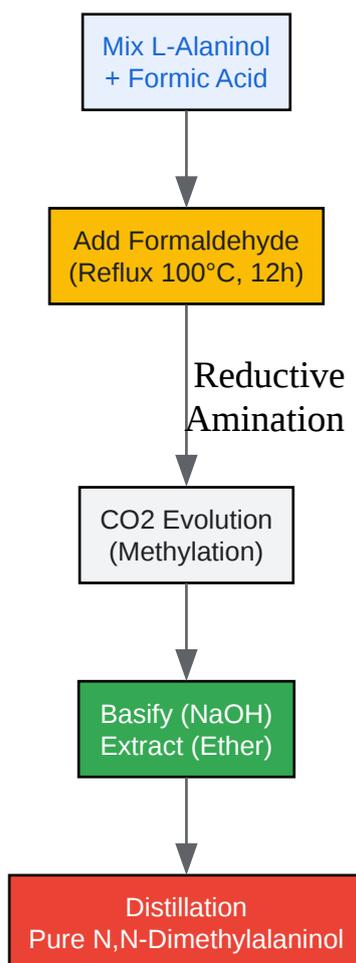
Protocol B: Synthesis of the Chiral Base (Eschweiler-Clarke Methylation)

Objective: Synthesize the ligand from inexpensive L-Alaninol. This protocol ensures supply chain independence and validates the reagent's identity.

Reagents:

- L-Alaninol (1.0 eq)
- Formaldehyde (37% aq., 5.0 eq)
- Formic Acid (98%, 5.0 eq)

Workflow Diagram:



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Caption: Figure 2. Synthesis of N,N-dimethylalaninol via Eschweiler-Clarke methylation.

Procedure:

- In a round-bottom flask, cool Formic Acid (5 eq) to 0°C.

- Slowly add L-Alaninol (1 eq). Exothermic.
- Add Formaldehyde (5 eq).
- Reflux at 100°C overnight.

evolution indicates reaction progress.

- Cool, basify with 4M NaOH to pH > 12.
- Extract with diethyl ether, dry, and distill (bp ~160°C).

Safety & Handling Data

Parameter	Specification	Safety Note
Physical State	Colorless to pale yellow liquid	Hygroscopic; store under inert gas.
Flash Point	~45–50°C (Closed Cup)	Flammable. Keep away from sparks/open flames.
Hazards	Corrosive (Skin/Eye)	Causes severe skin burns. Wear nitrile gloves and face shield.
Incompatibility	Strong Oxidizers, Acid Chlorides	Reacts violently with oxidizing agents.
Storage	2–8°C, Argon atmosphere	Amine oxidation can darken the color over time.

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